molecular formula C6H7IN2O2S B3120891 4-Iodobenzenesulfonohydrazide CAS No. 2751-27-1

4-Iodobenzenesulfonohydrazide

Cat. No.: B3120891
CAS No.: 2751-27-1
M. Wt: 298.1 g/mol
InChI Key: IAXWCGDMDZJFHA-UHFFFAOYSA-N
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Description

4-Iodobenzenesulfonohydrazide is an organic compound with the molecular formula C₆H₇IN₂O₂S It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzenesulfonohydrazide can be synthesized from 4-iodobenzenesulfonyl chloride. The typical synthetic route involves the reaction of 4-iodobenzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran at a low temperature (around 5°C). The reaction mixture is stirred for about 30 minutes, followed by purification steps to obtain the pure product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst are commonly used.

Major Products Formed:

    Hydrazones: Formed from the reaction with aldehydes or ketones.

    Substituted Derivatives: Various substituted derivatives can be obtained depending on the nucleophile used in substitution reactions.

Scientific Research Applications

4-Iodobenzenesulfonohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodobenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .

Comparison with Similar Compounds

  • 4-Bromobenzenesulfonohydrazide
  • 4-Chlorobenzenesulfonohydrazide
  • 4-Nitrobenzenesulfonohydrazide

Comparison: 4-Iodobenzenesulfonohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and nitro counterparts. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research .

Biological Activity

4-Iodobenzenesulfonohydrazide is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 216.22 g/mol. It is characterized by the presence of an iodine atom, which significantly influences its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of this compound can effectively inhibit the growth of various microbial strains. The antibacterial effect is often attributed to the lipophilicity and the specific substituents present in the hydrazone part of the compound. Increased lipophilicity generally correlates with enhanced antibacterial activity, making this compound a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . The compound's mechanism of action involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment. Research has demonstrated that compounds with hydrazone linkages can trigger apoptotic pathways, leading to cell death in various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Formation of Stable Complexes : The sulfonohydrazide group can form stable complexes with metal ions, which may participate in biochemical pathways.
  • Redox Reactions : The compound's ability to undergo oxidation and reduction allows it to modulate oxidative stress within biological systems, potentially contributing to its anticancer effects.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Activity Study : A study evaluated the antibacterial effects of synthesized acylhydrazones derived from 4-iodobenzoic acid. Results indicated that these compounds exhibited significant antibacterial activity against multiple strains, reinforcing the potential of this compound derivatives as effective antimicrobial agents .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic properties of this compound against various cancer cell lines. The findings suggested that this compound could induce cell death at specific concentrations, highlighting its potential as an anticancer agent .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateIodine substituent enhances reactivity
4-BromobenzenesulfonohydrazideModerateLowBromine has less polarizability than iodine
4-ChlorobenzenesulfonohydrazideModerateModerateChlorine's smaller size affects reactivity
4-NitrobenzenesulfonohydrazideLowHighNitro group enhances electron-withdrawing effect

This table illustrates how the presence of iodine in this compound contributes to its distinct biological activities compared to other sulfonohydrazides.

Properties

IUPAC Name

4-iodobenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWCGDMDZJFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290198
Record name 4-Iodobenzenesulfonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751-27-1
Record name 4-Iodobenzenesulfonic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2751-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzenesulfonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODOBENZENESULFONIC ACID HYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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